molecular formula C12H9NO3S B13674983 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic Acid

2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic Acid

Cat. No.: B13674983
M. Wt: 247.27 g/mol
InChI Key: NMGGIJMNVIKXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of benzofuran and thiazole rings. The benzofuran moiety is known for its presence in various biologically active compounds, while the thiazole ring is a common scaffold in medicinal chemistry due to its diverse biological activities . This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the benzofuran moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or amino groups .

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may contribute to its biological activity. Additionally, the benzofuran moiety can enhance the compound’s ability to interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid is unique due to the combination of the benzofuran and thiazole rings, which imparts distinct chemical and biological properties. The presence of both aromatic systems allows for diverse interactions with biological targets, making it a valuable scaffold in drug design and organic synthesis .

Properties

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H9NO3S/c14-12(15)9-6-17-11(13-9)8-2-1-7-3-4-16-10(7)5-8/h1-2,5-6H,3-4H2,(H,14,15)

InChI Key

NMGGIJMNVIKXAH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)C3=NC(=CS3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.